2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride

Catalog No.
S13776304
CAS No.
M.F
C7H4ClF3O4S
M. Wt
276.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl c...

Product Name

2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride

IUPAC Name

2-hydroxy-3-(trifluoromethoxy)benzenesulfonyl chloride

Molecular Formula

C7H4ClF3O4S

Molecular Weight

276.62 g/mol

InChI

InChI=1S/C7H4ClF3O4S/c8-16(13,14)5-3-1-2-4(6(5)12)15-7(9,10)11/h1-3,12H

InChI Key

NGAYPCVYCJDRJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)O)OC(F)(F)F

2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound characterized by the molecular formula C7H4ClF3O3S and a molecular weight of approximately 260.62 g/mol. This compound features a hydroxyl group and a trifluoromethyl group attached to a benzene ring, along with a sulfonyl chloride functional group. The presence of the trifluoromethyl group significantly enhances the compound's reactivity and stability, making it valuable in various chemical applications, particularly in pharmaceuticals and agrochemicals .

  • Electrophilic Substitution Reactions: The trifluoromethyl group enhances electrophilic substitution reactions due to its electron-withdrawing nature.
  • Nucleophilic Attack: The sulfonyl chloride group facilitates nucleophilic attacks, leading to the formation of various derivatives that may exhibit unique properties or biological activities .

These reactions are essential in organic synthesis, particularly for constructing more complex molecules.

The biological activity of 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride has been explored in various studies. Compounds with similar structures have shown antibacterial properties against certain strains of bacteria, such as Enterococcus faecalis and Enterococcus faecium. The presence of specific substituents, like trifluoromethyl or chloro groups, can significantly enhance the antimicrobial activity of these compounds .

Several methods have been developed for synthesizing 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride:

  • Trifluoromethylation Reaction: Utilizing reagents like trifluoromethanesulfonyl chloride to introduce the trifluoromethyl group onto the benzene ring.
  • Sulfonyl Chlorination: The introduction of the sulfonyl chloride group can be achieved through chlorosulfonic acid or similar chlorinating agents.
  • Hydroxyl Group Introduction: Hydroxylation can be performed using various methods, including nucleophilic substitution reactions involving phenolic compounds .

These methods allow for the efficient production of the compound with high yields.

2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its unique reactivity.
  • Agrochemicals: The compound is utilized in developing agrochemical products that require specific functional groups for enhanced efficacy.
  • Chemical Research: It is used in synthetic organic chemistry for constructing complex molecules and studying reaction mechanisms .

Interaction studies involving 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride focus on its reactivity with nucleophiles and electrophiles. These studies reveal how the compound interacts with other chemical species, leading to the formation of new derivatives that may possess unique properties or biological activities. The trifluoromethyl group enhances electrophilic substitution reactions, while the sulfonyl chloride group facilitates nucleophilic attacks .

Several compounds share structural similarities with 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride, each exhibiting unique characteristics:

Compound NameCAS NumberKey Features
4-(Trifluoromethyl)benzenesulfonyl chlorideNot specifiedTrifluoromethyl at para position
4-Cyano-2-hydroxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride1803811-58-6Contains cyano group, altering reactivity
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride865352-01-8Additional difluoroethoxy group introduces different reactivity

The uniqueness of 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride lies in its combination of both hydroxyl and trifluoromethyl groups on the benzene ring. This distinct combination imparts unique reactivity patterns that are not found in other similar compounds, making it particularly valuable in synthetic chemistry and industrial applications .

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

275.9470920 g/mol

Monoisotopic Mass

275.9470920 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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